(2-Bromo-4-methylpyridin-3-yl)methanamine
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Overview
Description
(2-Bromo-4-methylpyridin-3-yl)methanamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylpyridin-3-yl)methanamine typically involves the bromination of 4-methylpyridin-3-ylmethanamine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent pyridine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the parent pyridine derivative.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Bromo-4-methylpyridin-3-yl)methanamine serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used as a precursor in the synthesis of bioactive molecules that target specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of therapeutic agents. Its derivatives are investigated for their efficacy in treating various diseases.
Industry
In the materials science industry, the compound is used in the development of novel materials with specific properties, such as conductive polymers, liquid crystals, and organic semiconductors.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylpyridin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which contribute to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-methylpyridin-2-yl)methanamine
- (6-Bromopyridin-2-yl)methanamine
- (4-Bromo-6-methylpyridin-2-yl)methanamine
Uniqueness
(2-Bromo-4-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring. The position of the bromine and methyl groups influences its reactivity and the types of derivatives that can be synthesized. This compound’s unique structure allows for selective functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
(2-bromo-4-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,4,9H2,1H3 |
InChI Key |
GKHIZCUXLJHTLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)CN |
Origin of Product |
United States |
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